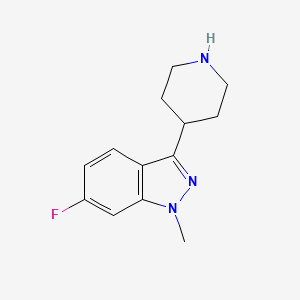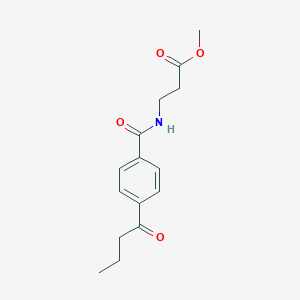
beta-Phenylthioethyl acetate
Descripción general
Descripción
Beta-Phenylthioethyl acetate: is an organic compound characterized by the presence of a phenylthio group attached to an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Phenylthioethyl acetate can be synthesized through several methods. One common approach involves the reaction of phenylthiol with ethyl acetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Phenylthioethyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Beta-Phenylthioethyl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing compounds
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which beta-Phenylthioethyl acetate exerts its effects involves the interaction of the phenylthio group with various molecular targets. In enzyme-catalyzed reactions, the phenylthio group can act as a nucleophile, participating in the formation or cleavage of chemical bonds. The acetate moiety may also play a role in stabilizing reaction intermediates, facilitating the overall reaction process.
Comparación Con Compuestos Similares
Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Phenylthioethanol: Contains a hydroxyl group instead of an acetate group.
Phenylthioethylamine: Features an amine group in place of the acetate group.
Uniqueness: Beta-Phenylthioethyl acetate is unique due to the presence of both the phenylthio and acetate groups, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
20965-30-4 |
|---|---|
Fórmula molecular |
C10H14O3S |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
acetic acid;2-phenylsulfanylethanol |
InChI |
InChI=1S/C8H10OS.C2H4O2/c9-6-7-10-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4) |
Clave InChI |
UIPRSVPAUXTPNM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)SCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8739868.png)









![3-Methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-2-carboxylic acid methyl ester](/img/structure/B8739933.png)


![7-(Trifluoromethyl)benzo[d]thiazole](/img/structure/B8739979.png)
